
11a-ACETOXYPROGESTERONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11a-Acetoxyprogesterone is a synthetic steroid compound with the molecular formula C23H32O4. It is a derivative of progesterone, a natural hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: 11α-Acetoxyprogesteron kann durch verschiedene chemische Reaktionen synthetisiert werden, wobei Progesteron als Ausgangsmaterial verwendet wird. Ein übliches Verfahren beinhaltet die Acetylierung von 11α-Hydroxyprogesteron mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei die Temperatur auf etwa 0-5 °C gehalten wird, um Nebenreaktionen zu verhindern .
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von 11α-Acetoxyprogesteron oft Biotransformationsverfahren unter Verwendung von Mikroorganismen. Beispielsweise wurde der Fadenpilz Aspergillus nidulans verwendet, um Progesteron durch enzymatische Reaktionen in 11α-Acetoxyprogesteron umzuwandeln. Dieses Verfahren ist vorteilhaft aufgrund seiner hohen Ausbeute und Spezifität .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 11α-Acetoxyprogesteron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um 11α-Hydroxyprogesteron zu bilden.
Reduktion: Reduktionsreaktionen können sie zurück in Progesteron umwandeln.
Substitution: Die Acetoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Natriummethoxid (NaOCH3) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden:
Oxidation: 11α-Hydroxyprogesteron
Reduktion: Progesteron
Substitution: Verschiedene Derivate, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
11α-Acetoxyprogesteron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer Steroidverbindungen verwendet.
Biologie: Die Verbindung wird auf ihre Rolle im Steroidstoffwechsel und ihre Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen, darunter Hormonersatztherapie und kontrazeptive Formulierungen.
Industrie: Es wird bei der Herstellung von steroidbasierten Pharmazeutika und als Zwischenprodukt in der chemischen Synthese verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 11α-Acetoxyprogesteron beinhaltet seine Wechselwirkung mit Progesteronrezeptoren in Zielzellen. Nach Bindung an diese Rezeptoren moduliert die Verbindung die Expression spezifischer Gene, die an reproduktiven und metabolischen Prozessen beteiligt sind. Diese Wechselwirkung beeinflusst verschiedene physiologische Funktionen, darunter die Regulierung des Menstruationszyklus und die Aufrechterhaltung der Schwangerschaft .
Ähnliche Verbindungen:
Hydroxyprogesteronacetat: Ein weiteres synthetisches Derivat von Progesteron mit ähnlichen Eigenschaften und Anwendungen.
Medroxyprogesteronacetat: Ein starkes Gestagen, das in Kontrazeptiva und Hormonersatztherapien eingesetzt wird.
Megestrol-Acetat: Wird zur Behandlung von Brustkrebs und als Appetitanregend eingesetzt.
Einzigartigkeit: 11α-Acetoxyprogesteron ist einzigartig aufgrund seiner spezifischen Acetoxygruppe in der 11α-Position, die ihm besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Progesteronderivaten und beeinflusst seine Reaktivität und Wechselwirkung mit biologischen Zielen .
Wirkmechanismus
The mechanism of action of 11a-Acetoxyprogesterone involves its interaction with progesterone receptors in target cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in reproductive and metabolic processes. This interaction influences various physiological functions, including the regulation of the menstrual cycle and maintenance of pregnancy .
Vergleich Mit ähnlichen Verbindungen
Hydroxyprogesterone acetate: Another synthetic derivative of progesterone with similar properties and uses.
Medroxyprogesterone acetate: A potent progestin used in contraceptives and hormone replacement therapy.
Megestrol acetate: Used in the treatment of breast cancer and as an appetite stimulant.
Uniqueness: 11a-Acetoxyprogesterone is unique due to its specific acetoxy group at the 11a position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progesterone derivatives and influences its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C23H32O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17?,18-,19?,20-,21?,22+,23-/m1/s1 |
InChI-Schlüssel |
IWRPVTXREVYBHT-QHXXRISESA-N |
Isomerische SMILES |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)

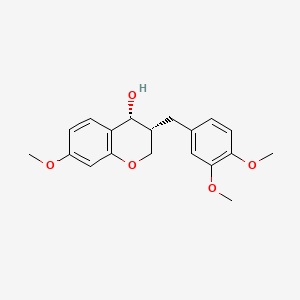
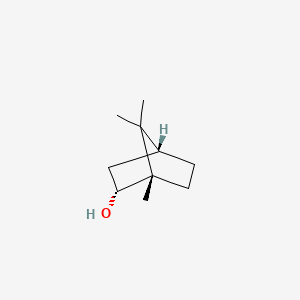
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
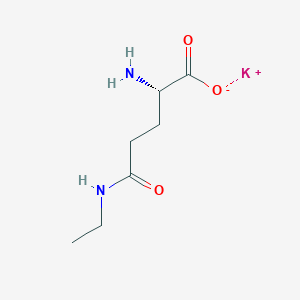
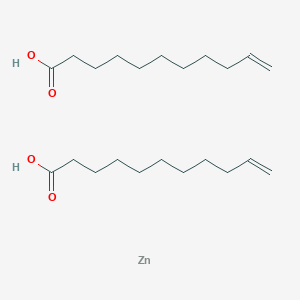
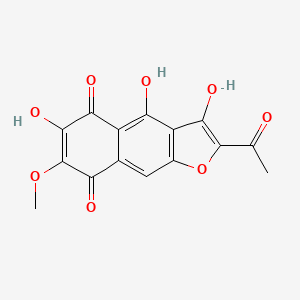
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
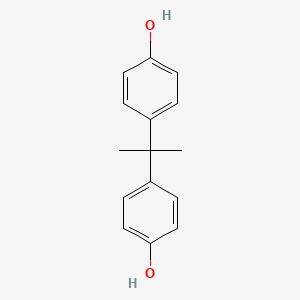
![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

